112173-49-6
CAS No.: 112173-49-6
Cat. No.: VC0550124
Molecular Formula: C₇₈H₁₂₅N₂₅O₂₃
Molecular Weight: 1780.98
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 112173-49-6 |
---|---|
Molecular Formula | C₇₈H₁₂₅N₂₅O₂₃ |
Molecular Weight | 1780.98 |
Introduction
Chemical Identity and Structural Characteristics
Angiogenin (108-122) is a peptide fragment corresponding to amino acid residues 108-122 of the human angiogenin protein. The complete human angiogenin is a small 123 amino acid protein encoded by the ANG gene, also known as ribonuclease 5 . The peptide fragment has the amino acid sequence ENGLPVHLDQSIFRR, representing a specific portion of the C-terminal region of the complete protein .
Chemical Properties
The chemical formula of Angiogenin (108-122) is C₇₈H₁₂₅N₂₅O₂₃, with a precise molecular weight of 1780.98 Daltons . This complex peptide contains multiple functional groups contributed by its constituent amino acids, including carboxylic acid groups, amide groups, basic guanidino groups from arginine residues, and aromatic structures from phenylalanine. The peptide's primary structure includes both hydrophilic and hydrophobic amino acids, contributing to its solubility properties and biological function.
Physical Properties and Stability
Angiogenin (108-122) exists as a powder in its standard form and has demonstrated good solubility in water . For optimal storage stability, the peptide should be kept away from moisture. When stored as a powder, it maintains stability for up to 3 years at -20°C. When in solution, it should be stored at -80°C where it remains stable for approximately 1 year . These storage conditions are critical for maintaining the peptide's structural integrity and biological activity.
Biological Activity and Mechanism of Action
The biological significance of Angiogenin (108-122) stems from its interaction with the parent protein angiogenin and its unique inhibitory properties.
Inhibitory Effects on Angiogenin
Angiogenin (108-122) has demonstrated significant inhibitory effects on the ribonucleolytic activity of the full angiogenin protein. In studies using tRNA as a substrate, the peptide fragment showed approximately 39% inhibition of angiogenin's enzymatic activity . This inhibitory property suggests that the C-terminal region represented by this peptide plays a crucial role in modulating the ribonucleolytic function of angiogenin.
Research by Rybak et al. has confirmed that C-terminal angiogenin peptides, including the 108-122 fragment, can inhibit both the biological and enzymatic activities of angiogenin . This finding has significant implications for therapeutic applications that target angiogenin-mediated processes.
Structure-Function Relationship
The inhibitory activity of Angiogenin (108-122) suggests that this region of the angiogenin protein might be involved in substrate recognition or catalytic activity. The presence of specific amino acids in this sequence, particularly histidine (H) at position 114 (corresponding to position 7 in the peptide), may contribute to its ability to modulate the enzymatic function of the parent protein.
Research and Development Status
Research on Angiogenin (108-122) has progressed significantly since the initial studies by Rybak et al. in 1989, which established the inhibitory effects of C-terminal angiogenin peptides on angiogenin activity . Later investigations by Dorian Bevec and colleagues explored specific therapeutic uses of angiogenin 108-122, as documented in their patent application (WO2009043455A2) .
Current research continues to explore the peptide's structure-activity relationships, optimize its therapeutic properties, and develop delivery systems for potential clinical applications. The growing interest in this peptide is reflected in its commercial availability from multiple suppliers for research purposes .
Preparation and Synthesis
The synthesis of Angiogenin (108-122) typically involves solid-phase peptide synthesis techniques, which allow for precise control over the amino acid sequence and high purity of the final product. The peptide can be prepared with various modifications including acetylation of the N-terminus or amidation of the C-terminus to enhance stability or alter biological properties for specific research applications.
Preparation of Stock Solutions
For experimental use, Angiogenin (108-122) can be prepared in different concentrations depending on the specific application requirements. Based on its molecular weight of 1780.98 Da, the following concentrations can be prepared:
Amount | 1 mM | 5 mM | 10 mM | 50 mM |
---|---|---|---|---|
1 mg | 0.5615 mL | 0.1123 mL | 0.0561 mL | 0.0112 mL |
5 mg | 2.8074 mL | 0.5615 mL | 0.2807 mL | 0.0561 mL |
10 mg | 5.6149 mL | 1.123 mL | 0.5615 mL | 0.1123 mL |
The appropriate solvent should be selected based on the peptide's solubility properties, with water being a suitable option given its water solubility . Once prepared, stock solutions should be used promptly to ensure maximum activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume